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molecular formula C10H12N2O3 B8547492 N-methyl-N-(4-nitrophenyl)propionamide

N-methyl-N-(4-nitrophenyl)propionamide

Cat. No. B8547492
M. Wt: 208.21 g/mol
InChI Key: KVYWGEARTFDKKG-UHFFFAOYSA-N
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Patent
US06589950B1

Procedure details

The reaction is carried out using an analogous method to (9a), using N-methyl-4 nitroanilinc (5 g, 32.86 mmol) in benzene (30 ml), treated with propionyl chloride (15 ml). ES+ (M+1) 208.88.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([CH2:14]C)[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[C:16](Cl)(=O)CC>C1C=CC=CC=1>[C:1]([N:4]([CH3:14])[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH2:2][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])CC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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